molecular formula C13H14N4O3 B2375127 2-(2-methoxyethoxy)-N-(pyrimidin-2-yl)isonicotinamide CAS No. 2034445-91-3

2-(2-methoxyethoxy)-N-(pyrimidin-2-yl)isonicotinamide

Cat. No.: B2375127
CAS No.: 2034445-91-3
M. Wt: 274.28
InChI Key: AZRYBSHWAQUZKI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)-N-(pyrimidin-2-yl)isonicotinamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Attachment of the 2-(2-methoxyethoxy) Linker: This step involves the reaction of the pyrimidine derivative with 2-(2-methoxyethoxy) bromide in the presence of a base such as potassium carbonate.

    Formation of the Isonicotinamide Moiety: The final step involves the coupling of the intermediate with isonicotinic acid or its derivatives using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethoxy)-N-(pyrimidin-2-yl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the isonicotinamide moiety using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted pyrimidine or isonicotinamide derivatives.

Scientific Research Applications

2-(2-methoxyethoxy)-N-(pyrimidin-2-yl)isonicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-N-(pyrimidin-2-yl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyethoxy)-N-(pyrimidin-2-yl)benzamide
  • 2-(2-methoxyethoxy)-N-(pyrimidin-2-yl)nicotinamide
  • 2-(2-methoxyethoxy)-N-(pyrimidin-2-yl)thiophene-2-carboxamide

Uniqueness

2-(2-methoxyethoxy)-N-(pyrimidin-2-yl)isonicotinamide is unique due to its specific combination of a pyrimidine ring and an isonicotinamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-(2-methoxyethoxy)-N-pyrimidin-2-ylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-19-7-8-20-11-9-10(3-6-14-11)12(18)17-13-15-4-2-5-16-13/h2-6,9H,7-8H2,1H3,(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRYBSHWAQUZKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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